![molecular formula C14H20BrN3 B13661395 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a bromopyridine moiety attached to a diazaspiro undecane skeleton, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane typically involves the reaction of 3-bromopyridine with a suitable diazaspiro compound. One common method involves the use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, where 3-bromopyridine is reacted with a diazaspiro compound in the presence of a palladium catalyst and a base . The reaction conditions often include a temperature range of 80-120°C and the use of solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the diazaspiro skeleton.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromopyridine moiety reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives, while coupling reactions can produce complex spiro compounds with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The diazaspiro skeleton may also play a role in stabilizing the compound’s interaction with its targets. Molecular docking studies have shown that this compound can bind to active sites of enzymes, inhibiting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a chlorine atom instead of bromine.
3-(3-Methylpyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a methyl group instead of bromine.
3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane lies in its bromopyridine moiety, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom allows for specific interactions with biological targets and enables unique synthetic transformations that are not possible with other halogen or alkyl substituents.
Eigenschaften
Molekularformel |
C14H20BrN3 |
|---|---|
Molekulargewicht |
310.23 g/mol |
IUPAC-Name |
3-(3-bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20BrN3/c15-12-11-17-6-1-13(12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
InChI-Schlüssel |
OAHVPGFKVIIECN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CCN(CC2)C3=C(C=NC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



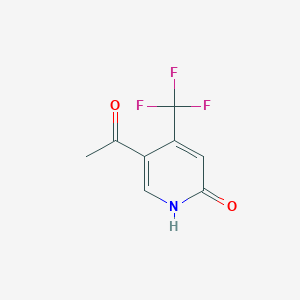
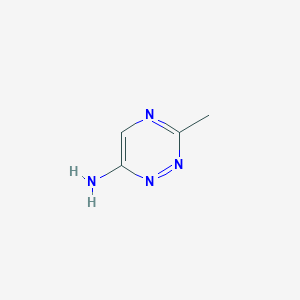
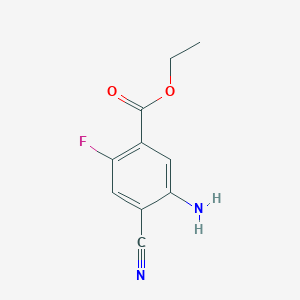
![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)
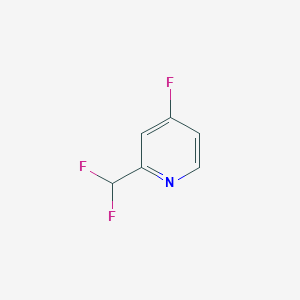

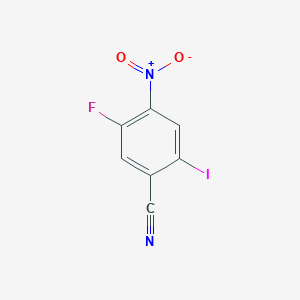
![7-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13661370.png)


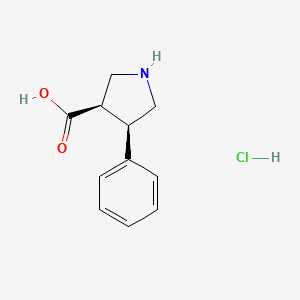
![3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13661401.png)

